N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrroloquinoline core attached to an oxalamide moiety. The synthesis typically involves several steps:
- Formation of the Pyrroloquinoline Core : This step may include cyclization reactions involving appropriate precursors.
- Oxalamide Formation : The core is then reacted with oxalyl chloride and an amine to form the oxalamide linkage.
The synthesis requires careful control of reaction conditions (temperature, solvents) to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against coagulation factors such as Xa and XIa, demonstrating significant inhibitory activity with IC50 values in the low micromolar range .
- Receptor Binding : Preliminary studies suggest that the compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Anticoagulant Activity
Research indicates that derivatives of the pyrroloquinoline structure exhibit anticoagulant properties. In vitro assays have shown that this compound can effectively inhibit thrombin and factor Xa . This suggests potential applications in treating thrombotic disorders.
Antitumor Activity
Studies have also investigated the antitumor potential of related compounds. For example, derivatives of pyrrolone and pyridazinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds exhibited promising results, indicating a possible pathway for developing new anticancer agents .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- In Vitro Studies : A study focusing on the inhibition of coagulation factors demonstrated that compounds based on the pyrroloquinoline structure could selectively inhibit factor XIa with an IC50 value of 2 µM. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Antitumor Research : Another study evaluated a series of quinoline derivatives for their cytotoxic effects against breast cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced biological activity .
Data Summary
Biological Activity | Target | IC50 Value |
---|---|---|
Factor Xa Inhibition | Coagulation | 3.68 µM |
Factor XIa Inhibition | Coagulation | 2 µM |
Cytotoxicity | Breast Cancer Cells | Varies by derivative |
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-6-2-1-4-13(16)11-22-19(26)20(27)23-15-8-12-5-3-7-24-17(25)10-14(9-15)18(12)24/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZWZDKDDVEDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.